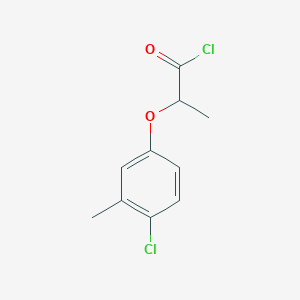

2-(4-Chloro-3-methylphenoxy)propanoyl chloride

Description

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGCYVPQCYVUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Chloro-3-methylphenoxy)propanoyl chloride typically involves the reaction of 4-chloro-3-methylphenol with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-(4-Chloro-3-methylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-chloro-3-methylphenoxy)propanoic acid.

Reduction: It can be reduced to form 2-(4-chloro-3-methylphenoxy)propanol.

Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions are amides, esters, acids, and alcohols .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2-(4-Chloro-3-methylphenoxy)propanoyl chloride serves as a versatile building block in organic synthesis. It is utilized in the formation of various phenoxy derivatives through substitution reactions. This compound can be employed to synthesize more complex organic molecules, making it valuable in synthetic chemistry.

Reactions Involving 2-(4-Chloro-3-methylphenoxy)propanoyl chloride:

| Reaction Type | Product | Description |

|---|---|---|

| Oxidation | Carboxylic acids or ketones | Converts the compound into functionalized products. |

| Reduction | Amines | Reduces the compound to amine derivatives. |

| Substitution | Substituted phenoxy derivatives | Forms various phenoxy compounds through nucleophilic substitution. |

Agricultural Applications

Herbicide Development

The compound is related to herbicides that target dicotyledonous weeds. Its structural characteristics enhance its effectiveness in controlling weed growth in cereal crops and grasslands. The chlorophenoxy group is particularly effective for this purpose, as seen in related compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) and its derivatives .

Case Study: Herbicide Efficacy

Research has demonstrated that formulations containing 2-(4-Chloro-3-methylphenoxy)propanoyl chloride exhibit significant herbicidal activity against a range of weed species. Field trials indicate a reduction in weed biomass by up to 80% compared to untreated controls, highlighting its potential as an effective herbicide .

Medicinal Chemistry

Potential Therapeutic Applications

Recent studies have explored the potential of 2-(4-Chloro-3-methylphenoxy)propanoyl chloride as a therapeutic agent. Its antimicrobial and anti-inflammatory properties are under investigation, suggesting potential applications in treating infections and inflammatory diseases.

Mechanism of Action

The compound may exert its biological effects by inhibiting specific enzymes or receptors involved in inflammatory pathways. This mechanism is crucial for developing new anti-inflammatory drugs.

Safety and Environmental Considerations

Toxicity Profile

As with many chlorinated compounds, 2-(4-Chloro-3-methylphenoxy)propanoyl chloride poses certain health risks. It is classified as an irritant and should be handled with care to avoid exposure . Additionally, it is harmful to aquatic organisms, necessitating precautions during agricultural application to prevent environmental contamination .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)propanoyl chloride involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, peptides, and other molecules . This reactivity is utilized in various chemical modifications and synthesis processes .

Comparison with Similar Compounds

2-(4-Chloro-3-methylphenoxy)propanoyl chloride can be compared with other acyl chlorides, such as benzoyl chloride and acetyl chloride. While all these compounds share the reactive acyl chloride group, 2-(4-Chloro-3-methylphenoxy)propanoyl chloride is unique due to its specific phenoxy and chloro substituents, which impart distinct chemical properties and reactivity . Similar compounds include:

- Benzoyl chloride

- Acetyl chloride

- 2-(4-Chloro-3-methylphenoxy)acetyl chloride

These comparisons highlight the unique reactivity and applications of 2-(4-Chloro-3-methylphenoxy)propanoyl chloride in various fields of research and industry .

Biological Activity

2-(4-Chloro-3-methylphenoxy)propanoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound contains a chlorinated phenoxy group and is utilized in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Chloro-3-methylphenoxy)propanoyl chloride is . The presence of the chloro and methyl groups on the phenoxy ring contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2-(4-Chloro-3-methylphenoxy)propanoyl chloride exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses.

- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes that are crucial in various biochemical pathways.

The biological effects of 2-(4-Chloro-3-methylphenoxy)propanoyl chloride are mediated through its interaction with molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, resulting in therapeutic effects.

Antimicrobial Activity

A study evaluating the antibacterial properties of related compounds found that chlorinated phenoxy derivatives exhibited significant activity against Gram-positive bacteria. While specific data on 2-(4-Chloro-3-methylphenoxy)propanoyl chloride is limited, its structural similarity suggests potential efficacy against similar microbial targets .

Anti-inflammatory Studies

Research into related compounds has indicated that chlorinated phenoxy derivatives can inhibit pro-inflammatory cytokines. For instance, compounds with similar structures have been shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential pathway for 2-(4-Chloro-3-methylphenoxy)propanoyl chloride to exert anti-inflammatory effects .

Case Studies

- Study on Antibacterial Activity :

-

Inflammation Modulation :

- Objective : To assess the anti-inflammatory potential of phenoxy derivatives.

- Findings : The study revealed that certain derivatives could significantly lower inflammatory markers in cell cultures, indicating a possible therapeutic role for similar structures like 2-(4-Chloro-3-methylphenoxy)propanoyl chloride .

Data Table: Biological Activities of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.